3,3,6-Trimethylhepta-1,5-dien-4-one

Description

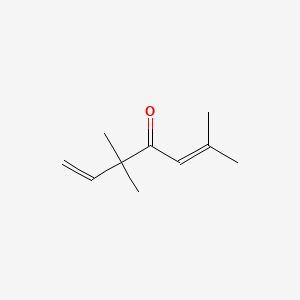

Structure

3D Structure

Properties

IUPAC Name |

3,3,6-trimethylhepta-1,5-dien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-10(4,5)9(11)7-8(2)3/h6-7H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYVBQZXUNBRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203030 | |

| Record name | 3,3,6-Trimethylhepta-1,5-dien-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-49-6 | |

| Record name | Artemisia ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoartemisia ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,6-Trimethylhepta-1,5-dien-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,6-trimethylhepta-1,5-dien-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOARTEMISIA KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JA03K53PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations into the Reactivity of 3,3,6 Trimethylhepta 1,5 Dien 4 One

Electrophilic and Nucleophilic Additions to the Dienone System

The conjugated double bonds and the carbonyl group in 3,3,6-trimethylhepta-1,5-dien-4-one create a system susceptible to both electrophilic and nucleophilic attacks. The polarization of the molecule makes the oxygen atom nucleophilic and the carbonyl carbon electrophilic, while the conjugated system allows for 1,2-, 1,4-, and 1,6-addition reactions.

The presence of an α,β-unsaturated ketone moiety within the dienone structure suggests the potential for Michael-type or conjugate additions. In these reactions, nucleophiles add to the β-carbon of the conjugated system. While specific studies on Michael additions to this compound are not extensively documented, related conjugate additions have been observed. For instance, allylic Grignard reagents have been shown to participate in 1,4-γ-additions with similar systems. lookchem.com The general mechanism for a Michael-type addition to a dienone system is presented in the table below.

| Reaction Step | Description |

| Nucleophilic Attack | A nucleophile attacks the β-carbon of the α,β-unsaturated ketone system. |

| Enolate Formation | The electron density is pushed through the conjugated system, forming an enolate intermediate. |

| Protonation | The enolate is protonated, typically by a protic solvent or during workup, to yield the final 1,4-addition product. |

| A generalized representation of the steps involved in a Michael-type addition reaction. |

The regioselectivity of nucleophilic attack (1,2- vs. 1,4- vs. 1,6-addition) is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions, and the presence of Lewis acids. Soft nucleophiles, such as cuprates, generally favor conjugate addition, whereas hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition to the carbonyl group.

Cycloaddition reactions represent another important class of reactions for dienone systems. The conjugated diene component of this compound could potentially act as either the diene or the dienophile in a Diels-Alder reaction. However, the steric hindrance from the gem-dimethyl group at the 3-position and the methyl group at the 6-position may influence its reactivity in such transformations.

Similarly, the carbon-carbon double bonds in the dienone could undergo [2+2]-cycloadditions with suitable alkenes or alkynes, typically under photochemical conditions. These reactions would lead to the formation of four-membered rings. There is a lack of specific documented examples of Diels-Alder or [2+2]-cycloaddition reactions involving this compound in the surveyed literature.

Pericyclic Reactions and Rearrangements of the Dienone Moiety

Pericyclic reactions, which proceed through a cyclic transition state, are a key aspect of the chemistry of conjugated systems. For this compound, several rearrangements are theoretically possible.

The dienone-phenol rearrangement is a classic acid-catalyzed reaction of cyclohexadienones that results in the formation of a stable phenol. wikipedia.org This rearrangement typically involves the migration of a substituent to an adjacent carbon, leading to aromatization. wikipedia.org For an acyclic dienone like this compound, a direct analogue of the classic dienone-phenol rearrangement is not structurally feasible due to the absence of the cyclic system required for the characteristic rearrangement and aromatization to a phenol.

The Nazarov cyclization is a 4π-electrocyclic reaction of divinyl ketones, catalyzed by Lewis or Brønsted acids, to form cyclopentenones. organic-chemistry.orgmdpi.com Given that this compound is a divinyl ketone, it is a potential substrate for this transformation. The reaction proceeds through a pentadienyl cation intermediate, and the conrotatory ring closure is governed by the Woodward-Hoffmann rules.

| Proposed Reactant | Reaction Type | Potential Product | Catalyst |

| This compound | Nazarov Cyclization | 2,2,5-Trimethyl-4-(propan-2-ylidene)cyclopent-2-en-1-one | Lewis or Brønsted Acid |

| A hypothetical application of the Nazarov cyclization to this compound. |

The regioselectivity of the subsequent proton loss from the cyclic intermediate would determine the final cyclopentenone product. The substitution pattern of the dienone can influence the ease of the cyclization and the stability of the resulting carbocation.

Photochemical Reactivity and Excited State Transformations

The photochemical behavior of dienones is a well-studied area of organic chemistry. Upon irradiation, this compound has been shown to undergo a rearrangement to form a single product, 2,7-dimethyl-2,6-octadien-4-one. researchgate.net This transformation is a notable example of the photochemical reactivity of this acyclic dienone. The carbonyl group is located between the two double bonds in the starting material. researchgate.net

A possible mechanism for this rearrangement can be envisioned, although it is important to note that detailed mechanistic studies may be required for confirmation. The reaction likely proceeds through an excited state of the dienone, followed by a series of bond reorganizations.

| Starting Material | Reaction Condition | Product | Reference |

| This compound | Irradiation | 2,7-Dimethyl-2,6-octadien-4-one | researchgate.net |

| Summary of the observed photochemical rearrangement of this compound. |

This photochemical transformation highlights a reaction pathway that is distinct from the ground-state reactivity of the dienone, offering a synthetic route to a different isomeric ketone.

Oxidative and Reductive Transformations of the Dienone Framework

The unique structural arrangement of this compound, featuring a conjugated system with two double bonds and a ketone functional group, allows for a variety of oxidative and reductive transformations. While specific literature on this particular dienone is limited, its reactivity can be predicted based on established principles of organic chemistry.

Reductive Transformations:

The carbonyl group and the carbon-carbon double bonds are all susceptible to reduction. The choice of reducing agent will determine the outcome of the reaction.

Reduction of the Carbonyl Group: The ketone functionality can be selectively reduced to a secondary alcohol, 3,3,6-trimethylhepta-1,5-dien-4-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Conjugate Reduction: Stronger reducing agents, or those that favor 1,4-addition, could potentially reduce the carbon-carbon double bond conjugated to the carbonyl group.

Complete Reduction: Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd/C) would likely lead to the complete reduction of both double bonds and the carbonyl group, yielding 3,3,6-trimethylheptan-4-ol.

Oxidative Transformations:

The electron-rich carbon-carbon double bonds are the primary sites for oxidation.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide at one or both of the double bonds. The non-conjugated double bond is generally more susceptible to epoxidation than the conjugated one.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), would likely result in the formation of diols at the double bonds.

A summary of potential reductive transformations is presented in Table 1.

| Reagent/Condition | Potential Product(s) | Transformation |

| Sodium Borohydride (NaBH₄) | 3,3,6-Trimethylhepta-1,5-dien-4-ol | Selective reduction of the ketone |

| Catalytic Hydrogenation (H₂/Pd) | 3,3,6-Trimethylheptan-4-ol | Complete reduction of ketone and double bonds |

Stereochemical Outcomes and Diastereocontrol in Dienone Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest due to the presence of prochiral centers and the potential for the formation of new stereocenters.

One notable transformation of this dienone is a photochemical rearrangement. Irradiation of a solution of this compound has been shown to result in the formation of a single rearrangement product, 2,7-dimethyl-2,6-octadien-4-one. researchgate.net This reaction proceeds through a likely diradical intermediate, leading to a structural isomerization. While the formation of a single product is reported, the stereochemistry of the resulting double bonds (E/Z isomerism) was not specified in the available literature.

In reactions where new chiral centers are formed, such as the reduction of the carbonyl group or the epoxidation of the double bonds, the formation of diastereomers is possible. The facial selectivity of the attack of the reagent will determine the stereochemical outcome. For instance, the reduction of the ketone will produce a racemic mixture of the (R)- and (S)-enantiomers of 3,3,6-trimethylhepta-1,5-dien-4-ol, unless a chiral reducing agent is employed to induce enantioselectivity.

Kinetic and Thermodynamic Profiling of Dienone Transformations

The rates and equilibrium positions of the transformations of this compound are governed by their kinetic and thermodynamic parameters.

Thermodynamic Profile:

Calculated thermodynamic data for this compound provide insight into its stability and energy of formation. These values are useful for predicting the feasibility of reactions and the relative stability of isomers.

| Thermodynamic Property | Value | Unit |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 66.75 | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -138.20 | kJ/mol |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 13.45 | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 42.67 | kJ/mol |

Data obtained from computational estimations.

Kinetic Profile:

Experimental kinetic data for the transformations of this compound are scarce. However, general principles can be applied to understand the factors influencing the reaction rates.

The photochemical rearrangement to 2,7-dimethyl-2,6-octadien-4-one is a kinetically controlled process, where the product formed is the one that arises from the lowest energy transition state, not necessarily the most thermodynamically stable isomer. The rate of this rearrangement would be dependent on factors such as the intensity and wavelength of the light used for irradiation.

For the reductive and oxidative transformations, the reaction rates would be influenced by several factors:

Steric Hindrance: The gem-dimethyl group adjacent to the carbonyl and one of the double bonds can sterically hinder the approach of reagents, potentially slowing down reactions at these sites.

Electronic Effects: The electron-withdrawing nature of the carbonyl group deactivates the conjugated double bond towards electrophilic attack, making it less reactive than the isolated double bond in reactions like epoxidation.

Reagent Concentration and Temperature: As with most chemical reactions, increasing the concentration of reactants and the reaction temperature would generally lead to an increase in the reaction rate.

Further experimental studies are required to establish a detailed kinetic profile for the various transformations of this dienone.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 3,3,6 Trimethylhepta 1,5 Dien 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3,3,6-trimethylhepta-1,5-dien-4-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for its vinyl and methyl protons. The vinyl protons of the C1 methylene (B1212753) group typically appear as distinct signals in the olefinic region of the spectrum. The vinyl proton at C5, coupled to the neighboring methyl groups at C6, would also resonate in this region. The gem-dimethyl protons at C3 are expected to produce a sharp singlet, while the two methyl groups at C6 would likely appear as a doublet due to coupling with the C5 proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon (C4) is readily identified by its characteristic downfield chemical shift. The olefinic carbons (C1, C2, C5, and C6) resonate in the typical range for sp²-hybridized carbons. The quaternary carbon at C3 and the methyl carbons also have predictable chemical shifts.

Conformational Elucidation: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the spatial proximity of protons and thus deduce the preferred conformation of the molecule in solution mdpi.comnanalysis.comacs.org. For flexible molecules like this compound, NOESY can reveal through-space interactions between protons that are distant in the molecular structure but close in space due to folding of the carbon chain. This information is critical for understanding its three-dimensional structure and potential interactions with biological receptors.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H on C1 | 5.0 - 5.5 | dd | Vinylic proton |

| H on C2 | 5.8 - 6.5 | dd | Vinylic proton, conjugated to C=O |

| H on C5 | 6.0 - 6.8 | m | Vinylic proton, conjugated to C=O |

| CH₃ on C3 | 1.0 - 1.5 | s | Gem-dimethyl group |

| CH₃ on C6 | 1.8 - 2.2 | d | Vinylic methyl groups |

Note: The expected chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The NIST WebBook provides the EI mass spectrum of 1,5-Heptadien-4-one, 3,3,6-trimethyl-, which shows a molecular ion peak at m/z 152, confirming its molecular weight nist.gov. The fragmentation pattern of α,β-unsaturated ketones is often characterized by α-cleavage and McLafferty rearrangements researchgate.netwikipedia.orglibretexts.org. For this compound, key fragmentation pathways would likely involve cleavage adjacent to the carbonyl group and rearrangements involving the double bonds and methyl groups.

Isotopic Labeling Studies: Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C), is a valuable tool for confirming fragmentation mechanisms. By analyzing the mass shifts in the fragment ions of the labeled compound, the specific atoms lost or retained in each fragmentation step can be determined, providing definitive evidence for the proposed pathways nih.gov.

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | 15 | [M]⁺ |

| 137 | 5 | [M - CH₃]⁺ |

| 109 | 20 | [M - C₃H₇]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ |

| 69 | 45 | [C₅H₉]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

Data sourced from the NIST WebBook for 1,5-Heptadien-4-one, 3,3,6-trimethyl- nist.gov.

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in this compound.

Infrared Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone, typically in the range of 1650-1685 cm⁻¹. The C=C stretching vibrations of the two double bonds will also give rise to characteristic absorption bands in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons will be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations in this compound are expected to produce strong signals in the Raman spectrum nih.govnih.gov. The symmetric vibrations of the methyl groups would also be Raman active. The combination of IR and Raman data allows for a more complete characterization of the vibrational modes of the molecule.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O stretch (conjugated) | 1650 - 1685 | Weak |

| C=C stretch | 1600 - 1650 | Strong |

| C-H stretch (sp²) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C-H bend | 1350 - 1480 | Medium |

X-ray Crystallography for Solid-State Structure and Absolute Configuration (of suitable derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While this compound is a liquid at room temperature, it is possible to determine its solid-state structure by forming a suitable crystalline derivative. This could involve, for example, the synthesis of a solid hydrazone or semicarbazone derivative. A successful X-ray crystallographic analysis would provide highly accurate bond lengths, bond angles, and torsional angles, offering definitive information about its molecular geometry in the solid state mdpi.commdpi.comeurjchem.com. Furthermore, for chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of a conjugated π-system (a dienone) results in the absorption of UV light. The primary electronic transition of interest is the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital wikipedia.orglibretexts.org. The wavelength of maximum absorption (λmax) for this transition is characteristic of the extent of conjugation in the molecule. The less intense n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital, is also expected at a longer wavelength. Studying the UV-Vis spectrum can confirm the presence of the conjugated system and provide insights into its electronic properties.

Chromatographic Separations for Isomer Resolution and Purity Assessment in Research Samples (e.g., HPLC-DAD, GC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound in complex mixtures, such as essential oil extracts.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode-Array Detector (DAD), is a versatile technique for the analysis of this compound nih.govnih.govbibliomed.org. Reverse-phase HPLC with a C18 column is commonly used for the separation of moderately polar compounds like ketones. The DAD provides UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment.

Gas Chromatography (GC): Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile compounds like this compound researchgate.net. GC-MS is a particularly powerful combination, as it provides both the retention time for identification and the mass spectrum for structural confirmation. This technique is widely used for the analysis of essential oils to determine the presence and relative abundance of artemisia ketone.

Advanced Spectroscopic Techniques for Mechanistic Interrogation (e.g., EPR for Radical Intermediates)

In studying the chemical reactivity of this compound, particularly in reactions that may involve radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy can be a valuable tool. EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. If, for instance, a reaction involving this compound proceeds through a single-electron transfer mechanism, EPR could be used to detect and characterize the resulting radical cation or other radical intermediates. While there are no specific EPR studies reported for this compound, the technique remains a powerful method for mechanistic interrogation in relevant chemical transformations.

Theoretical and Computational Studies on 3,3,6 Trimethylhepta 1,5 Dien 4 One

Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3,3,6-trimethylhepta-1,5-dien-4-one. DFT methods are used to determine the molecule's ground-state geometry and electronic structure by approximating the electron density.

One specific application of this has been in molecular docking studies, where the three-dimensional structure of artemisia ketone was optimized to predict its interaction with biological targets. For instance, in a study investigating the antitumoral effects of Santolina chamaecyparissus, the structure of artemisia ketone was minimized using DFT at the B3LYP/6-31G* level of theory before being docked into the active site of the protein Ezrin. researchgate.net This initial optimization is a critical step, as it provides a realistic conformation of the ligand for simulating its binding affinity and interactions. researchgate.net

The electronic structure of this dienone is characterized by a conjugated system involving the carbon-carbon double bonds and the carbonyl group (C=O). This conjugation influences the molecule's reactivity and spectroscopic properties. Calculations can reveal key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential, and atomic charges. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, numerous conformers exist due to rotation around its single bonds. Mapping the potential energy surface (PES) helps identify the most stable conformers and the energy barriers between them.

This process is typically performed computationally by systematically changing specific dihedral angles (torsional scanning) and calculating the energy at each step, while optimizing the rest of the molecular geometry. Such "relaxed" PES scans can identify local and global energy minima, which correspond to the most likely shapes the molecule will adopt. q-chem.com While specific studies detailing a comprehensive conformational analysis of this compound are not widely published, the methodology is a standard practice in computational chemistry. q-chem.commolssi.orgyoutube.com For example, computational software like Q-Chem or Gaussian can be employed to perform these scans, providing a detailed map of the molecule's conformational flexibility. q-chem.comyoutube.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including rearrangements and isomerizations. For this compound, such studies can map out the energetic profile of a reaction from reactants to products, crucially identifying the high-energy transition states that control the reaction rate.

The photochemical reactivity of this compound has been a subject of interest. A study by Luzina et al. specifically investigated the "photochemical rearrangement of 3,3,6-trimethyl-1,5-heptadien-4-one," indicating that the transformation of this molecule under the influence of light has been mechanistically explored. nsc.ru Such computational studies would typically involve locating the excited-state minima and the transition states that connect them to the product, often involving complex mechanisms like di-π-methane rearrangements common in similar systems. researchgate.net

Furthermore, the reaction of artemisia ketone in the presence of acid or base has also been mechanistically described, suggesting that the pathways for these fundamental chemical transformations have been characterized. researchgate.net Characterizing the transition states for these pathways provides critical insights into the reaction's feasibility and kinetics.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which serves as a powerful complement to experimental characterization.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ketone group, the C=C stretches of the dienone system, and various C-H bending and stretching modes. These calculations not only help in interpreting experimental spectra but also confirm that an optimized geometry corresponds to a true energy minimum.

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using methods like Time-Dependent DFT (TD-DFT). For a conjugated system like this compound, these calculations can predict the wavelength of maximum absorption (λmax), corresponding to electronic excitations such as the n→π* and π→π* transitions, which are characteristic of enones.

Molecular Dynamics Simulations of Dienone Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their motion and interactions with their environment. An MD simulation of this compound would involve calculating the trajectory of the molecule over time by solving Newton's equations of motion.

Such simulations are particularly useful for understanding how the dienone interacts with other molecules, such as solvents or biological macromolecules. For instance, MD simulations can reveal the stability of a ligand-protein complex, the role of solvent molecules in a reaction, or the conformational changes a molecule undergoes in solution. A recent study on other terpenoids from Artemisia annua employed 300-nanosecond MD simulations to highlight the dynamic interactions and stability of these compounds within the binding site of a target enzyme. nih.gov This demonstrates the applicability of MD simulations for understanding the intermolecular forces, including hydrogen bonds and hydrophobic contacts, that govern the behavior of artemisia ketone in a biological context. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. For a class of compounds like α,β-unsaturated carbonyls, which includes this compound, QSAR models can be developed to predict properties like toxicity or reactivity. nih.gov

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. Studies on α,β-unsaturated carbonyls have established that their toxicity is often related to their ability to act as Michael acceptors. nsc.ru QSAR models can quantify how substitutions on the carbon-carbon double bond or the carbonyl group affect this reactivity. nsc.ru

For this compound, QSAR can provide design principles for creating new analogues with potentially enhanced or reduced biological activity. By understanding which structural features are most influential, researchers can rationally design new molecules with desired properties, a key aspect of modern drug discovery and materials science.

Exploration of 3,3,6 Trimethylhepta 1,5 Dien 4 One As a Building Block in Complex Chemical Research

Utilization in Natural Product Total Synthesis Methodologies

The biosynthesis of 3,3,6-trimethylhepta-1,5-dien-4-one in plants like Tanacetum vulgare proceeds through the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov As a readily available chiral pool starting material, Artemisia ketone and its derivatives are attractive precursors for the synthesis of more complex natural products.

While direct, extensive use of this compound as a building block in the total synthesis of other natural products is not widely documented, its structural relationship to other important terpenes, such as artemisinin (B1665778), is noteworthy. nih.gov The synthesis of artemisinin, a potent antimalarial compound, involves the construction of a complex tetracyclic lactone. nottingham.ac.uk The structural motifs present in Artemisia ketone, such as the isoprenoid backbone, are fundamental to the broader family of terpenes to which artemisinin belongs. Research into the synthesis of various terpenes often provides methodologies that could be applicable to the elaboration of the Artemisia ketone framework into more complex structures.

The presence of both a nucleophilic diene and an electrophilic ketone in a compact structure makes this compound a versatile starting point for various synthetic transformations. The varied chemical composition of essential oils from different geographical locations of Artemisia annua, with some varieties being rich in Artemisia ketone and others in camphor (B46023) or germacrene D, highlights the natural diversity available for synthetic exploration. nih.gov

Application in the Development of Novel Synthetic Methodologies

The synthesis of this compound itself has been the subject of research, leading to the development of novel synthetic methods. These methodologies often provide efficient and cost-effective routes to this and structurally related compounds.

These synthetic strategies are significant as they offer pathways to α,β-unsaturated ketones, which are important intermediates in organic synthesis. The development of such methods contributes to the broader toolbox of synthetic chemists, enabling the construction of complex molecular architectures.

Comparison of Synthetic Routes to this compound

| Synthetic Method | Starting Materials | Key Reagents | Overall Yield | Reference |

| Sequential Dialkylation | Dimethylaminoacetonitrile, Methallyl chloride, Prenyl bromide | K₂CO₃, DMF, CuSO₄ | 77% | tandfonline.com |

| Grignard-based Reaction | 3-methyl-but-2-enyl chloride, 3-methyl-but-2-en-1-oyl chloride | Mg, THF | Not specified | prepchem.com |

Investigation as a Scaffold for Ligands and Catalysts in Research

While direct applications of this compound as a scaffold for ligands and catalysts are not extensively reported in the literature, the broader class of terpenes has been successfully employed in this capacity. nih.gov Terpenes, due to their inherent chirality and diverse functional groups, are valuable starting materials for the synthesis of chiral ligands for asymmetric catalysis. nih.gov

For instance, terpene-derived ligands have been used in transition metal-catalyzed reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, to induce enantioselectivity. researchgate.net The chiral backbone of the terpene can effectively control the stereochemical outcome of the reaction. Given that this compound is a chiral molecule (if synthesized or isolated in an enantiomerically pure form), it has the potential to be developed into a chiral ligand.

The ketone functionality could be modified to incorporate coordinating atoms like nitrogen or phosphorus, and the diene system could be involved in metal coordination. The development of catalysts from readily available natural products like Artemisia ketone is an area of growing interest in green chemistry. tandfonline.comabo.fi The catalytic transformation of terpenes themselves is also a significant area of research, with studies focusing on isomerization, oxidation, and other reactions to produce high-value chemicals. tandfonline.comabo.fimdpi.com

Role in the Study of Supramolecular Assemblies and Interactions

The study of supramolecular chemistry involves understanding and controlling the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. youtube.com While specific research on the supramolecular assemblies of this compound is limited, its molecular structure suggests a potential for such interactions.

The ketone's carbonyl group can act as a hydrogen bond acceptor, while the conjugated π-system of the diene could participate in π-π stacking interactions. These are key interactions that drive self-assembly processes. nih.gov For example, dienone-ether macrocycles have been shown to form diverse crystalline materials through a modular building block approach. acs.org Although structurally different, this demonstrates the potential of the dienone motif in forming supramolecular structures.

Furthermore, the self-assembly of other terpenes and their derivatives into micelles and other nanostructures has been reported. acs.org These assemblies can create unique microenvironments, for instance, acting as supramolecular reactors for chemical reactions in aqueous media. nih.gov The amphiphilic nature that would be required for such assemblies could potentially be introduced to Artemisia ketone through chemical modification. The study of how the specific stereochemistry and functional group arrangement of this compound influences its potential aggregation behavior remains an open area for investigation.

Potential as a Monomer in Advanced Polymer Chemistry Research (focused on reaction mechanisms)

The presence of a conjugated diene system in this compound makes it a potential monomer for polymerization. britannica.comyoutube.com The polymerization of other terpenes containing conjugated dienes, such as myrcene (B1677589) and farnesene, has been explored, providing insights into the potential polymerization behavior of Artemisia ketone. acs.orgnih.gov

The polymerization of conjugated dienes can proceed through various mechanisms, including radical, anionic, and cationic pathways. libretexts.org Anionic polymerization, in particular, offers excellent control over the polymer's molecular weight, architecture, and microstructure. acs.org For a monomer like this compound, polymerization would likely involve the 1,4-addition across the diene, leading to a polymer backbone with pendant vinyl groups and the trimethyl-ketone moiety.

The reaction mechanism for the radical polymerization of a conjugated diene involves initiation, propagation, and termination steps. uomustansiriyah.edu.iq In the propagation step, the growing polymer radical adds to the 1- or 4-position of the monomer, creating a new allylic radical that can then add to another monomer unit. The presence of the ketone group could influence the reactivity of the monomer and the properties of the resulting polymer. For instance, the polarity of the ketone group could affect the polymer's solubility and thermal properties.

The polymerization of terpene-based monomers is a significant area of research in the development of sustainable and bio-based polymers. nottingham.ac.ukresearchgate.net The resulting polymers from this compound could have interesting properties due to the combination of a flexible poly-diene backbone and the functional ketone group, which could be further modified post-polymerization.

Q & A

Basic Research Questions

Q. How can the molecular structure of 3,3,6-Trimethylhepta-1,5-dien-4-one be experimentally validated?

- Methodology : X-ray crystallography is the gold standard for structural determination. Use the SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze single-crystal diffraction data. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring accurate stereochemical assignments .

- Key Parameters : Ensure crystal purity (>99%), resolve twinning (if present), and validate hydrogen atom positions via difference Fourier maps.

Q. What spectroscopic techniques are optimal for characterizing this compound, and how should conflicting spectral data be addressed?

- Techniques :

- GC-MS : For purity assessment and identification using NIST reference spectra .

- NMR : Assign δ<sup>13</sup>C and δ<sup>1</sup>H peaks via 2D experiments (COSY, HSQC). Note that δ<sup>1</sup>H signals for conjugated dienes typically appear at 5.0–5.8 ppm.

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., density, boiling point) of this compound be resolved?

- Experimental Replication :

- Measure density at 20°C using a pycnometer (literature reports: 0.849–0.869 g/cm³) .

- Confirm boiling point via fractional distillation under controlled pressure (reported range: 199.6°C at 760 mmHg) .

- Factors Influencing Variability : Impurity levels (e.g., isomers like isoartemisia ketone), solvent residues, or measurement calibration errors.

Q. What methodologies are recommended for assessing the safety and metabolic fate of this compound in flavoring applications?

- EFSA’s Stepwise Approach :

Structure-Activity Relationships (SAR) : Screen for genotoxicity alerts (e.g., α,β-unsaturated ketone moiety) .

Toxicokinetics : Conduct in vitro metabolism studies using hepatic microsomes to identify oxidation pathways.

Threshold of Concern (TTC) : Compare estimated daily intake (e.g., MSDI of 0.0015 µg/person/day) against TTC thresholds for Cramer Class I substances .

- Data Requirements : Stereoisomeric purity (if applicable), Ames test results, and in vivo subchronic toxicity data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.